2-Di-1-ASP: A Versatile Fluorescent Probe for Cellular and Neuronal Research
2-Di-1-ASP: A Versatile Fluorescent Probe for Cellular and Neuronal Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Di-1-ASP, also known as DASPI, is a mono-styryl fluorescent dye that has emerged as a valuable tool in various fields of biological research. Its utility stems from its ability to function as a mitochondrial stain, a selective probe for G-quadruplex (G4) DNA structures, and a voltage-sensitive dye for monitoring neuronal activity. This technical guide provides a comprehensive overview of the properties and applications of 2-Di-1-ASP, including detailed experimental protocols, quantitative data, and visual representations of its mechanisms and workflows.
Core Applications and Mechanisms of Action
2-Di-1-ASP is a cationic dye that exhibits distinct fluorescent properties depending on its local environment. This characteristic is the basis for its diverse applications in cellular imaging and neurobiology.
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Mitochondrial Staining: As a lipophilic cation, 2-Di-1-ASP readily crosses the plasma membrane of live cells and accumulates in mitochondria in a membrane potential-dependent manner. The fluorescence intensity of the dye within mitochondria is a reliable indicator of mitochondrial energization, making it a useful tool for studying mitochondrial health and function.[1]
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G-Quadruplex (G4) DNA Probe: 2-Di-1-ASP displays a significant enhancement in fluorescence upon binding to G-quadruplex DNA structures.[2] G4s are non-canonical secondary structures that can form in guanine-rich regions of DNA and RNA and are implicated in the regulation of key cellular processes such as transcription and replication. The dye's selectivity for G4 DNA allows for their visualization and study within the cellular context.
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Voltage-Sensitive Dye (VSD): The fluorescence of 2-Di-1-ASP is sensitive to changes in the transmembrane potential. This property allows for the optical recording of neuronal activity, including action potentials and subthreshold synaptic events, with high temporal and spatial resolution.[3][4][5][6][7]
Quantitative Data for 2-Di-1-ASP
The following tables summarize the key quantitative properties of 2-Di-1-ASP, providing a reference for experimental design and data interpretation.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₉IN₂ | |
| Molecular Weight | 366.24 g/mol | |
| Excitation Maximum (λex) | ~470 nm (in phospholipids) | [1] |
| Emission Maximum (λem) | ~560-570 nm (in phospholipids) | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, protected from light |
| Application | Parameter | Value | Reference |
| Mitochondrial Staining | Working Concentration | 10⁻⁸ to 5 x 10⁻⁶ M | [1] |
| G4 DNA Probing | Fluorescence Enhancement | Up to 300-fold upon binding to G-quadruplex structures | [2] |
| Voltage Sensing | Temporal Resolution | Sub-millisecond | [6] |
| Spatial Resolution | Sub-micrometer | [6] |
Experimental Protocols
This section provides detailed methodologies for the three primary applications of 2-Di-1-ASP.
Protocol 1: Mitochondrial Staining in Live Cells
This protocol describes the steps for staining mitochondria in live cells to assess their membrane potential.
Materials:
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2-Di-1-ASP stock solution (1 mM in DMSO)
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Live cells cultured on glass-bottom dishes or coverslips
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Balanced salt solution (e.g., HBSS) or cell culture medium
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Fluorescence microscope with appropriate filter sets (e.g., excitation ~470 nm, emission ~570 nm)
Procedure:
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Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
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Staining Solution Preparation: Prepare a working solution of 2-Di-1-ASP by diluting the stock solution in pre-warmed (37°C) balanced salt solution or culture medium to a final concentration between 10 nM and 5 µM. The optimal concentration should be determined empirically for each cell type.
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Cell Staining: Remove the culture medium from the cells and wash once with the balanced salt solution. Add the 2-Di-1-ASP working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
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Washing: After incubation, gently wash the cells two to three times with the balanced salt solution to remove excess dye.
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Imaging: Immediately image the stained cells using a fluorescence microscope. Mitochondria with a higher membrane potential will exhibit brighter fluorescence.
Protocol 2: Imaging of G-Quadruplex DNA
This protocol outlines the procedure for visualizing G-quadruplex DNA structures in cells.
Materials:
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2-Di-1-ASP stock solution (1 mM in DMSO)
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Cells of interest cultured on imaging-compatible plates or slides
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Phosphate-buffered saline (PBS)
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Fixative (e.g., 4% paraformaldehyde in PBS), optional
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional
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Confocal or fluorescence microscope
Procedure:
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Cell Preparation: Grow cells on a suitable substrate for imaging.
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Staining Solution Preparation: Dilute the 2-Di-1-ASP stock solution in an appropriate buffer or medium to the desired final concentration. The optimal concentration needs to be determined for each specific application and cell type.
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Live-Cell Imaging:
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Wash the cells with PBS.
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Incubate the cells with the 2-Di-1-ASP working solution for a designated time at 37°C.
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Wash the cells to remove unbound dye.
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Image the cells immediately.
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Fixed-Cell Imaging (Optional):
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Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
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Wash the cells with PBS.
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Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes if targeting intracellular G4s.
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Wash the cells with PBS.
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Incubate with the 2-Di-1-ASP working solution.
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Wash the cells and mount for imaging.
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Image Acquisition: Acquire images using a confocal or fluorescence microscope, capturing the fluorescence signal from 2-Di-1-ASP bound to G4 structures.
Protocol 3: Voltage-Sensitive Dye Imaging in Neurons
This protocol provides a general framework for using 2-Di-1-ASP to optically record neuronal activity.
Materials:
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2-Di-1-ASP stock solution (in DMSO)
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Artificial cerebrospinal fluid (aCSF) or appropriate neuronal recording solution
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Neuronal preparation (e.g., cultured neurons, brain slices)
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High-speed fluorescence imaging setup (e.g., confocal or two-photon microscope with a fast camera or photodiode array)
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Electrophysiology setup for simultaneous electrical recording (optional, for calibration)
Procedure:
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Preparation of Staining Solution: Dilute the 2-Di-1-ASP stock solution into the recording solution to the final working concentration. The optimal concentration should be determined experimentally to achieve good signal-to-noise without causing phototoxicity.
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Loading the Dye:
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Bath application: For neuronal cultures or brain slices, incubate the preparation in the staining solution for a specific duration.
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Direct injection: For in vivo applications or targeting specific neurons, the dye can be microinjected.
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Washing: After loading, wash the preparation thoroughly with the recording solution to remove unbound dye.
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Image Acquisition:
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Position the neuronal preparation on the microscope stage.
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Use a high-speed imaging system to record fluorescence changes over time.
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Stimulate the neurons electrically or synaptically to evoke activity.
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Data Analysis:
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Analyze the recorded fluorescence traces to detect changes corresponding to neuronal firing.
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If simultaneous electrophysiological recordings were performed, correlate the optical signals with the electrical signals to calibrate the fluorescence change (ΔF/F) to membrane voltage changes.
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Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of 2-Di-1-ASP.
References
- 1. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving voltage-sensitive dye imaging: with a little help from computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-sop.inria.fr [www-sop.inria.fr]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
